molecular formula C21H14Cl3N3O B2829852 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 303985-21-9

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No.: B2829852
CAS No.: 303985-21-9
M. Wt: 430.71
InChI Key: JIXACJSDUOSTKW-LHLOQNFPSA-N
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Description

    Starting Material: Indole-2,3-dione

    Reagents: 3,4-Dichlorobenzyl chloride

    Conditions: The reaction is typically performed in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.

  • Formation of the Hydrazone:

      Starting Material: 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione

      Reagents: 2-Chlorophenylhydrazine

      Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete reaction.

  • Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves multiple steps:

    • Formation of Indole-2,3-dione:

        Starting Material: Indole

        Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

        Conditions: The reaction is carried out in an acidic medium, often using acetic acid or sulfuric acid as the solvent.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can undergo various chemical reactions, including:

      Oxidation: The indole ring can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

      Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), potentially converting the carbonyl groups to alcohols.

      Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

      Reduction: Sodium borohydride (NaBH₄) in methanol.

      Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Quinonoid derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated or nitro-substituted indole derivatives.

    Scientific Research Applications

    1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

      Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Comparison with Similar Compounds

      1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione: Lacks the hydrazone group, potentially altering its biological activity.

      1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]: Similar structure but with a different substitution pattern on the phenyl ring.

    Uniqueness: 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms and the hydrazone group can enhance its interaction with biological targets, making it a valuable compound for research and development.

    Properties

    IUPAC Name

    3-[(2-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H14Cl3N3O/c22-15-10-9-13(11-17(15)24)12-27-19-8-4-1-5-14(19)20(21(27)28)26-25-18-7-3-2-6-16(18)23/h1-11,28H,12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JPKSPYMSHCSCHG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H14Cl3N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    430.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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